methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate
Description
Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate is a benzoate ester derivative featuring a chloro-substituted benzoyl amino group at the 5-position and a methyl ester at the carboxylate position. This compound is structurally characterized by two chlorine atoms: one on the benzene ring of the benzoate moiety and another on the benzoyl substituent.
Properties
IUPAC Name |
methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)12-8-11(5-6-13(12)17)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVZUHGPWLYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate typically involves the reaction of 2-chloro-5-aminobenzoic acid with 3-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Hydrolysis: Formation of 2-chloro-5-aminobenzoic acid and 3-chlorobenzoic acid.
Reduction: Formation of corresponding amines and alcohols.
Scientific Research Applications
Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-Amino-5-Chlorobenzoate
- Structure: Lacks the 3-chlorobenzoyl amino group, retaining only the methyl ester and 5-chloro substituent.
- Synthesis : Prepared via reduction of nitro precursors (e.g., using SnCl₂/HCl) .
- Key Differences: The absence of the benzoyl group reduces steric hindrance and electronic withdrawal, making it more reactive in nucleophilic substitutions. It serves as a precursor for pharmaceuticals like quinazolinones .
Methyl 3-[[4-(2-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate
- Structure: Incorporates a triazine core with phenoxy and chlorophenoxy substituents.
- Synthesis : Multi-step protocol involving sequential substitution on trichlorotriazine .
- However, the lack of a benzoyl group reduces its utility in protein-binding applications compared to the target compound .
Functional Group Variations in Benzoate Derivatives
Methyl 2-Chloro-5-(5-(3,6-Dichloropyridin-2-yl)-1,2,4-Oxadiazol-3-yl)Benzoate
- Structure: Replaces the benzoyl amino group with a 1,2,4-oxadiazole-linked dichloropyridine moiety.
- Synthesis : Involves cyclization of hydrazinecarbothioamides .
- Key Differences: The oxadiazole ring enhances metabolic stability and confers insecticidal activity, whereas the benzoyl amino group in the target compound may favor hydrogen bonding in enzyme inhibition .
Methyl 2-[[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Amino]Benzoate
- Structure : Substitutes the benzoyl group with an oxazole ring.
- Synthesis: Condensation of oxazole-4-carbonyl chloride with methyl 2-aminobenzoate .
- Key Differences : The oxazole’s electron-rich nature improves solubility in polar solvents, contrasting with the hydrophobic benzoyl group in the target compound .
Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 338.6 g/mol | ~3.8 | 1 | 5 |
| Methyl 2-amino-5-chlorobenzoate | 185.6 g/mol | ~1.5 | 2 | 3 |
| Methyl 2-chloro-5-(1,2,4-oxadiazol-3-yl)benzoate | 309.1 g/mol | ~3.2 | 0 | 5 |
Note: LogP values estimated using XLogP3 algorithms .
Agrochemical Potential
- Target Compound : Dual chloro substituents enhance lipophilicity, favoring membrane penetration in pesticidal applications.
- Sulfonylurea Analogues (e.g., Bensulfuron-methyl) : Feature sulfonylurea groups for herbicidal activity via acetolactate synthase inhibition, contrasting with the target’s benzamide-based mechanism .
Biological Activity
Methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2-chloro-5-aminobenzoic acid with 3-chlorobenzoyl chloride, followed by esterification with methanol. The process typically involves the use of dichloromethane as a solvent and triethylamine as a catalyst to enhance the reaction efficiency.
Biological Activity Overview
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced synthesis of inflammatory mediators.
- Anticancer Potential : Research suggests that it may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further elucidation.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways involved in cell proliferation and apoptosis.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Potentially effective | |
| Anti-inflammatory | Inhibits cyclooxygenase | |
| Anticancer (e.g., MCF-7 cells) | Cytotoxic effects |
Case Studies
- Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition of growth compared to control groups, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays conducted on MCF-7 breast cancer cells demonstrated that this compound had an IC50 value indicating moderate cytotoxicity, warranting further investigation into its mechanism of action .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Methyl 2,5-dichlorobenzoate | Contains two chlorine atoms | Moderate antimicrobial activity |
| Methyl 2-bromo-5-chlorobenzoate | Contains a bromo group instead of chloro | Lower cytotoxicity |
| Methyl 2-chlorobenzoate | Lacks the chlorobenzoyl moiety | Limited biological activity |
Q & A
Q. Table 1: Common Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Characterization Tools | Reference |
|---|---|---|---|
| Nitro reduction | SnCl, HCl, ethyl acetate, 25°C, 6 h | -NMR, TLC | |
| Acylation | 3-Chlorobenzoyl chloride, DIPEA, DCM, 0–5°C | HPLC-MS, -NMR |
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- -NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm).
- -NMR: Confirm carbonyl signals (C=O at ~168–170 ppm) and chlorine-substituted carbons.
- FT-IR : Detect amide C=O stretches (~1650–1680 cm) and ester C-O (~1250 cm).
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC data in ).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHClNO: calc. 324.0198, observed 324.0201).
Critical Note : Cross-validate with computational tools like PubChem’s InChIKey () to resolve structural ambiguities.
Advanced: How can researchers optimize reaction conditions to improve yield in the acylation step?
Methodological Answer:
Use factorial design () to test variables:
- Factors : Catalyst (e.g., DIPEA vs. pyridine), solvent polarity (DCM vs. THF), temperature (−10°C vs. RT).
- Responses : Yield, purity (HPLC), byproduct formation.
Case Study :
In , acylation of similar triazine derivatives achieved 85% yield using DIPEA in DCM at 35°C. For this compound, lower temperatures (0–5°C) may suppress hydrolysis. Optimize stoichiometry (1.1–1.5 equiv. acyl chloride) and monitor via in situ IR for real-time reaction progress.
Q. Table 2: Optimization Parameters
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | −10°C to 25°C | 0–5°C | +25% |
| Catalyst (DIPEA) | 1.0–2.0 equiv. | 1.2 equiv. | +15% |
| Solvent | DCM vs. THF | DCM | +10% |
Advanced: How to resolve contradictions in reported biological activities of related benzoate derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions or structural analogs. For example:
- Antibacterial Activity : reports IC values for chlorinated benzoates against S. aureus, but discrepancies may stem from:
- Assay Variability : Use standardized CLSI protocols for MIC determination.
- Structural Nuances : Compare substituent effects (e.g., 3-chloro vs. 4-chloro in ).
- Enzyme Inhibition : Perform kinetic studies (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.
Recommendation : Validate findings using orthogonal assays (e.g., fluorescence polarization for binding affinity alongside enzymatic assays).
Advanced: What computational approaches are suitable for predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., amide nitrogen vs. ester carbonyl).
- Molecular Dynamics (MD) : Simulate solvation effects in DCM/water systems ().
- Docking Studies : Predict binding modes with biological targets (e.g., COX-2 for anti-inflammatory activity in ).
Q. Tools :
- PubChem’s 3D Conformer Library () for initial structural input.
- Software : Gaussian (DFT), GROMACS (MD), AutoDock Vina (docking).
Advanced: How to design a multi-step synthesis protocol with orthogonal protecting groups?
Methodological Answer:
For derivatives requiring selective functionalization:
Amine Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups during acylation ().
Ester Hydrolysis : Employ NaOH/MeOH/HO at RT to preserve amide bonds.
Deprotection : TFA for Boc, piperidine for Fmoc.
Case Study : demonstrates triazine synthesis with sequential protection/deprotection. Apply similar logic for this compound analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
